

Application Notes: Tracing the Metabolic Fate of **Fosmetpantotenate** with Stable Isotope Labeling

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Compound of Interest

Compound Name: *Fosmetpantotenate*

Cat. No.: *B607538*

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Introduction

Fosmetpantotenate (RE-024) is a phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2][3][4] PKAN is an autosomal recessive disorder caused by mutations in the PANK2 gene, which encodes for pantothenate kinase 2, a key mitochondrial enzyme in the coenzyme A (CoA) biosynthetic pathway.[5] This deficiency leads to a reduction in CoA levels, a vital cofactor for numerous metabolic reactions. **Fosmetpantotenate** is a prodrug designed to bypass this enzymatic step by delivering 4'-phosphopantothenate (PPA) directly into cells, thereby restoring CoA levels.

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of compounds within a biological system. By replacing specific atoms in the **Fosmetpantotenate** molecule with their heavy, non-radioactive isotopes (e.g., ^{13}C , ^{15}N , ^{18}O), researchers can track its conversion into downstream metabolites, most notably CoA. This approach provides definitive evidence of target engagement and allows for the quantification of the contribution of the drug to the overall metabolite pool.

Principle of the Method

Isotopically labeled **Fosmetpantotenate**, when introduced into a biological system (in vitro or in vivo), is metabolized through the same enzymatic pathways as the unlabeled compound. The heavy isotopes incorporated into the molecule result in a mass shift that can be detected by mass spectrometry (MS). This allows for the differentiation of metabolites derived from the labeled drug from their endogenous, unlabeled counterparts. By analyzing the mass

isotopologue distribution of CoA and its precursors, the percentage of these molecules derived from **Fosmetpantotenate** can be accurately determined.

Key Applications:

- Mechanism of Action Studies: Confirming that **Fosmetpantotenate** is converted to CoA and effectively bypasses the deficient PanK2 enzyme in PKAN models.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Quantifying the extent and rate of CoA synthesis from **Fosmetpantotenate** in various tissues, such as the brain and liver.
- Metabolic Flux Analysis: Determining the contribution of **Fosmetpantotenate** to the total CoA pool and its impact on related metabolic pathways.
- Drug Metabolism and Species-Specific Differences: Investigating the metabolic stability and breakdown products of **Fosmetpantotenate** in different species.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using isotopically labeled **Fosmetpantotenate**.

Table 1: In Vitro Stability of **Fosmetpantotenate** in Blood

Species	Mean Half-Life (t _{1/2}) in Blood (minutes)
Mouse	< 5
Rat	< 5
Monkey	10 - 45
Human	10 - 45

Table 2: Contribution of Isotopically Labeled **Fosmetpantotenate** to Coenzyme A (CoA) Levels in Mice

Tissue	Administration Route	Dose	Percentage of CoA Derived from Labeled Fosmetpantotenate
Liver	Oral	500 mg/kg	~40%
Brain	Intrastriatal	125 µg	~50%
Brain	Intracerebroventricular (10-day dosing)	12.5 µg	~30%

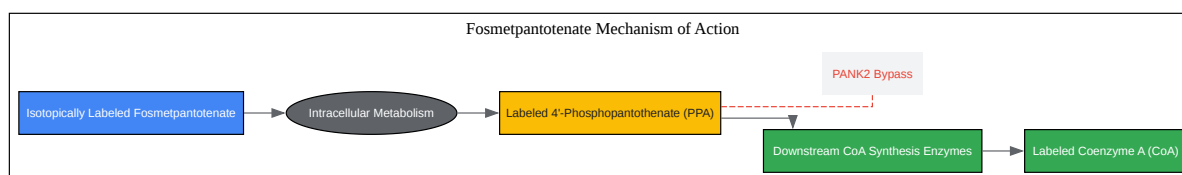
Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of CoA biosynthesis and the mechanism of action of **Fosmetpantotenate**.



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Caption: Coenzyme A biosynthetic pathway and the role of PANK2.



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Caption: Mechanism of **Fosmetpantotenate** bypassing the deficient PANK2 enzyme.

Experimental Protocols

Protocol 1: In Vitro Analysis of Labeled CoA Synthesis in Cell Culture

This protocol describes the treatment of a human neuroblastoma cell line with shRNA-mediated Pank2 knockdown with isotopically labeled **Fosmetpantotenate** to measure the synthesis of labeled CoA.

Materials:

- shRNA Pank2 knockdown human neuroblastoma cells (e.g., IMR-32)
- Cell culture medium (e.g., DMEM) with dialyzed fetal bovine serum
- Isotopically labeled **Fosmetpantotenate** (e.g., with ^{13}C , ^{15}N , and/or ^{18}O labels)
- Phosphate-buffered saline (PBS), ice-cold
- Methanol, pre-chilled to -80°C
- Cell scrapers
- Microcentrifuge tubes
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

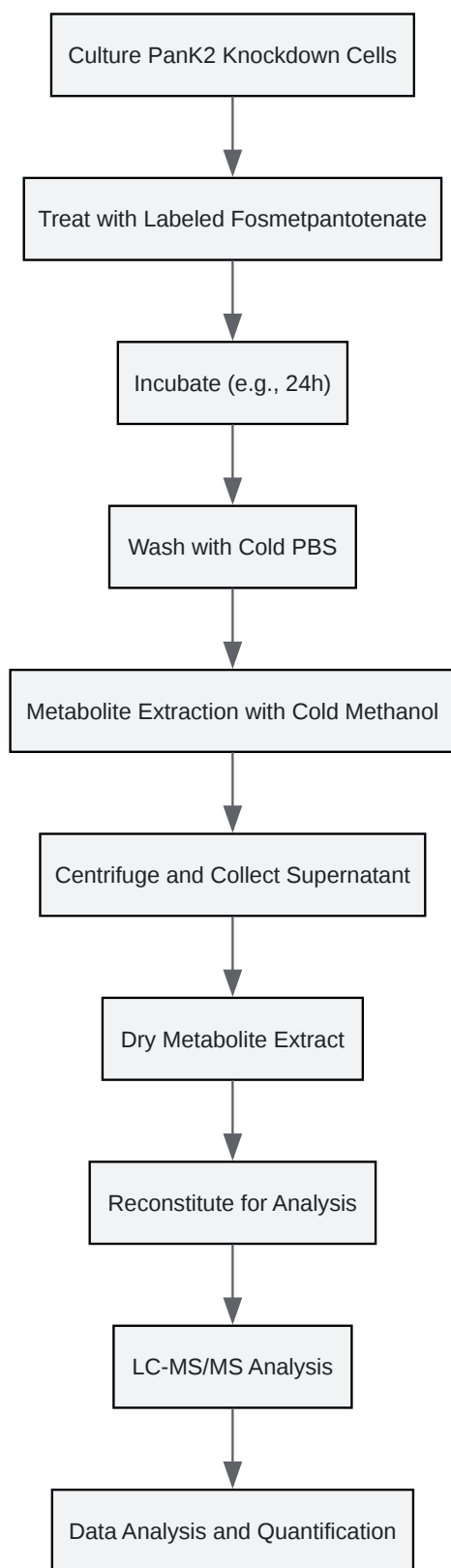
Procedure:

- Cell Culture: Culture the shRNA Pank2 knockdown neuroblastoma cells in standard growth medium until they reach approximately 80% confluency.
- Treatment: Prepare a stock solution of isotopically labeled **Fosmetpantotenate** in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in cell culture medium to the

desired final concentration (e.g., 1 μ M). Remove the old medium from the cells and add the medium containing the labeled **Fosmetpantotenate**.

- Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
- Metabolite Extraction:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of pre-chilled (-80°C) methanol to each well.
 - Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
 - Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant containing the metabolites to a new tube.
- Sample Preparation for LC-MS/MS:
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).
 - Detect and quantify the labeled and unlabeled CoA species using tandem mass spectrometry. Set the mass spectrometer to monitor the specific mass transitions for both endogenous CoA and the isotopically labeled CoA.

- Data Analysis:
 - Integrate the peak areas for both the labeled and unlabeled CoA.
 - Calculate the percentage of CoA derived from **Fosmetpantotenate** using the following formula: % Labeled CoA = (Peak Area of Labeled CoA) / (Peak Area of Labeled CoA + Peak Area of Unlabeled CoA) * 100



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Caption: Experimental workflow for in vitro analysis of labeled CoA synthesis.

Protocol 2: In Vivo Analysis of Labeled CoA Synthesis in a Mouse Model

This protocol outlines the procedure for administering isotopically labeled **Fosmetpantotenate** to mice and subsequently measuring the levels of labeled CoA in tissues such as the brain and liver.

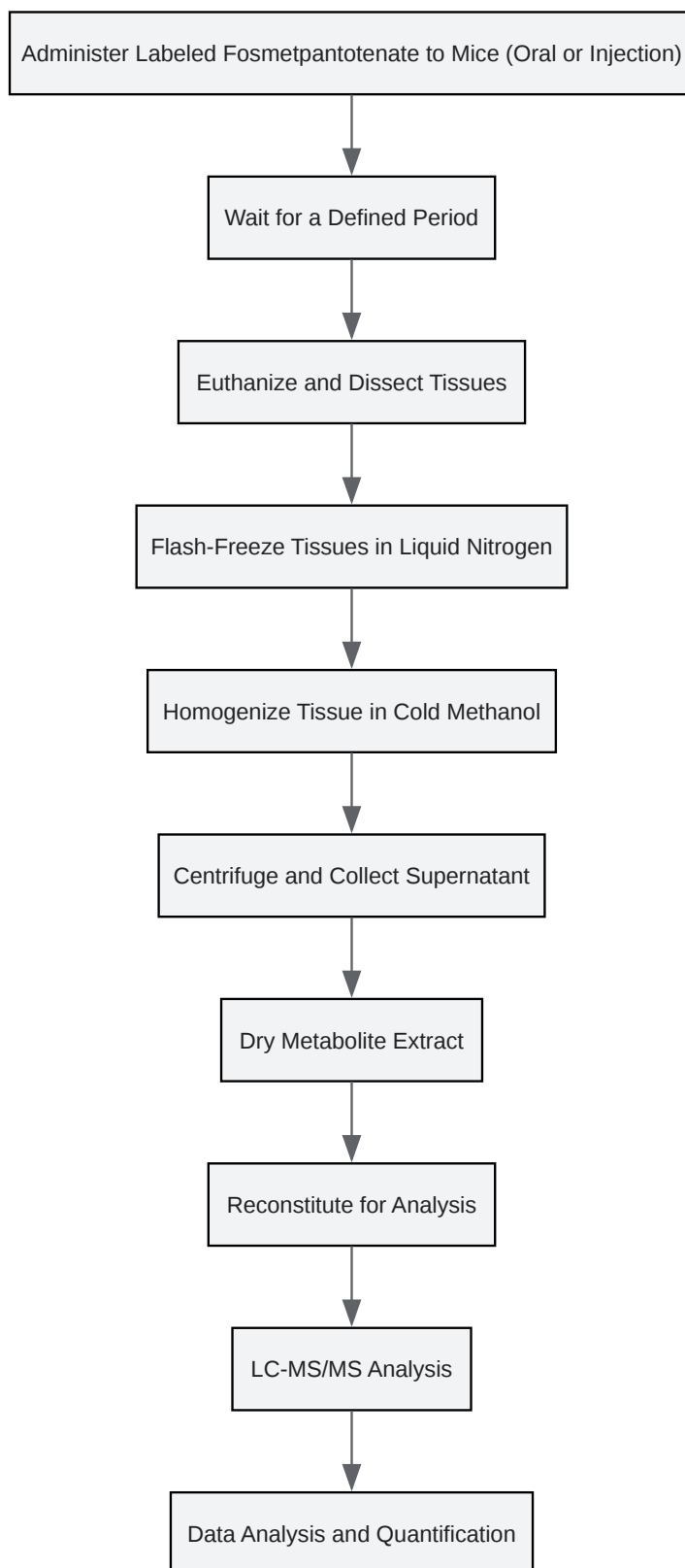
Materials:

- Wild-type or PKAN model mice
- Isotopically labeled **Fosmetpantotenate**
- Dosing vehicles (e.g., sterile saline for injection, or a suitable vehicle for oral gavage)
- Surgical and dissection tools
- Tissue homogenization equipment (e.g., bead beater or sonicator)
- Methanol, pre-chilled to -80°C
- Liquid nitrogen
- LC-MS/MS system

Procedure:

- Animal Dosing:
 - Oral Administration: Administer the isotopically labeled **Fosmetpantotenate** to mice via oral gavage at a specified dose (e.g., 500 mg/kg).
 - Intrastriatal/Intracerebroventricular Injection: For direct brain delivery, perform stereotaxic surgery to inject the labeled compound into the desired brain region.
- Tissue Collection:

- At a predetermined time point after dosing (e.g., 4 hours), euthanize the mice according to approved animal welfare protocols.
- Rapidly dissect the tissues of interest (e.g., brain, liver).
- Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.
- Store the frozen tissues at -80°C until further processing.
- Metabolite Extraction from Tissue:
 - Weigh the frozen tissue sample.
 - Homogenize the tissue in a volume of ice-cold methanol (e.g., 1 mL per 100 mg of tissue).
 - Centrifuge the homogenate at high speed to pellet the precipitated proteins and cell debris.
 - Collect the supernatant containing the metabolites.
- Sample Preparation and LC-MS/MS Analysis:
 - Follow steps 5-7 from Protocol 1 for sample preparation, LC-MS/MS analysis, and data analysis to determine the percentage of labeled CoA in the tissue samples.



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Caption: Experimental workflow for in vivo analysis of labeled CoA synthesis.

References

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